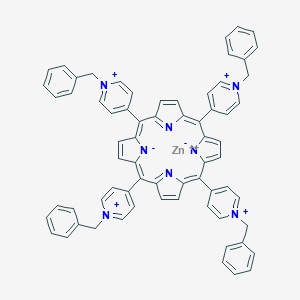
4,5-Dihydromedroxyprogesterone acetate
概要
説明
4,5-Dihydromedroxyprogesterone acetate is a chemical compound with the molecular formula C24H36O4 . It is also known by several other names, including (5β,6α)-6-Methyl-3,20-dioxopregnan-17-yl acetate .
Molecular Structure Analysis
The molecular structure of 4,5-Dihydromedroxyprogesterone acetate consists of 24 carbon atoms, 36 hydrogen atoms, and 4 oxygen atoms . The average mass is 388.540 Da, and the monoisotopic mass is 388.261353 Da .Physical And Chemical Properties Analysis
4,5-Dihydromedroxyprogesterone acetate has a density of 1.1±0.1 g/cm3, a boiling point of 480.4±45.0 °C at 760 mmHg, and a flash point of 205.4±28.8 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .科学的研究の応用
Forced Degradation Studies
Forced degradation studies of medroxyprogesterone acetate (MPA) injectable products have been conducted, with specific methods available for impurity F (4,5-DHMPA) . These studies provide insights into the stability of MPA products and the potential risks associated with the presence of 4,5-DHMPA.
作用機序
Target of Action
The primary target of 4,5-Dihydromedroxyprogesterone acetate, also known as Medroxyprogesterone acetate (MPA), is the progesterone receptor . This receptor is the biological target of progesterone, a hormone involved in the menstrual cycle and pregnancy .
Mode of Action
MPA is an artificial progestogen that activates the progesterone receptor . It transforms a proliferative endometrium into a secretory endometrium . When administered with conjugated estrogens, MPA reduces the incidence of endometrial hyperplasia and the risk of adenocarcinoma .
Biochemical Pathways
Due to its progestogenic activity, mpa decreases the body’s release of gonadotropins and can suppress sex hormone levels .
Pharmacokinetics
The pharmacokinetics of MPA were determined in 20 postmenopausal women following a single-dose administration of eight MPA 2.5 mg tablets or a single administration of two MPA 10 mg tablets under fasting conditions . The bioavailability of MPA when taken orally is approximately 100% .
Result of Action
The most common use of MPA is as a long-acting progestogen-only injectable contraceptive to prevent pregnancy in women . It is also used to treat endometriosis, abnormal uterine bleeding, paraphilia, and certain types of cancer . Common side effects include menstrual disturbances such as absence of periods, abdominal pain, and headaches .
Action Environment
Depending on the climatic zone conditions of the destination country for product use, MPA injectables are at risk of exposure to adverse transport and storage conditions . More impurities were generated under acidic, basic, light, and oxidative forced degradation conditions relative to thermal degradation . Thermal exposure is the most likely adverse condition to be experienced by these products .
Safety and Hazards
将来の方向性
Research suggests that 4,5-Dihydromedroxyprogesterone acetate might exhibit anti-inflammatory properties, potentially offering benefits in conditions like inflammatory bowel disease. Further studies will be necessary to confirm these findings and weigh up the individual risks and benefits of this compound .
特性
IUPAC Name |
[(5S,6S,8R,9S,10S,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h14,18-21H,6-13H2,1-5H3/t14-,18+,19-,20-,21-,22+,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGYQVQMQZFLHU-ACWFTSFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4([C@H]1CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydromedroxyprogesterone acetate | |
CAS RN |
69688-15-9 | |
| Record name | 4,5-Dihydromedroxyprogesterone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069688159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6aplha-Methyl-3,20-dioxopregnan-17-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-DIHYDROMEDROXYPROGESTERONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30R4R25OEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the purpose of the research described in the abstract?
A1: The research focuses on developing a reliable and efficient method to quantify 4,5-dihydromedroxyprogesterone acetate, specifically when present as an impurity in medroxyprogesterone acetate and its tablet formulations []. This is crucial for quality control purposes in pharmaceutical manufacturing.
Q2: What analytical technique was employed in the study, and what were the key findings?
A2: The researchers used High-Performance Liquid Chromatography (HPLC) to determine the concentration of 4,5-dihydromedroxyprogesterone acetate []. They achieved a linear calibration curve for the compound in a specific concentration range (2-50 μg/mL) and demonstrated high recovery rates (99.2%) from both pure drug substance and tablet formulations []. This suggests the method is accurate and suitable for its intended purpose.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





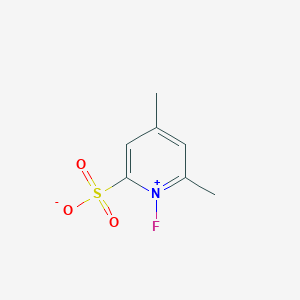
![(Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid](/img/structure/B132741.png)
![Pyrido[2,3-b]pyrazine-2,3,6-triol](/img/structure/B132747.png)
![5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone](/img/structure/B132754.png)


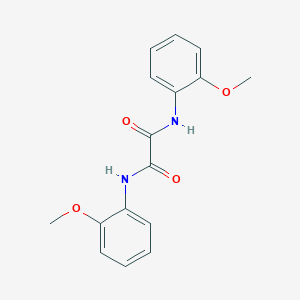
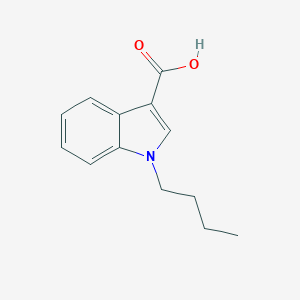
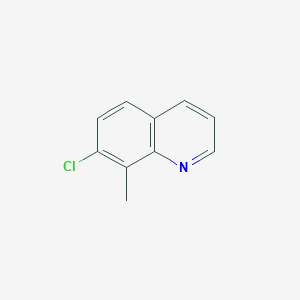
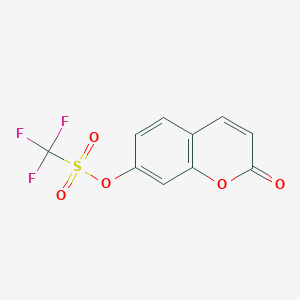
![Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate](/img/structure/B132769.png)
